molecular formula C16H17N3O4S B2747013 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034302-39-9

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2747013
CAS No.: 2034302-39-9
M. Wt: 347.39
InChI Key: DFZMJTNCNKCVKX-UHFFFAOYSA-N
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Description

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

    Formation of Pyrimidin-2-yloxy Group: This step involves the reaction of pyrimidine with an appropriate alkylating agent to introduce the yloxy group.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.

    Sulfonylation: The pyrrolidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Phenyl Ethanone: Finally, the sulfonylated pyrrolidine derivative is coupled with phenyl ethanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in the study of biological pathways and mechanisms, especially those involving sulfonyl-containing compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine rings may interact with enzymes or receptors, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)methanone: Similar structure but with a methanone group instead of ethanone.

    1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the specific combination of functional groups and rings in its structure. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-12(20)13-3-5-15(6-4-13)24(21,22)19-10-7-14(11-19)23-16-17-8-2-9-18-16/h2-6,8-9,14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMJTNCNKCVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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